![molecular formula C17H17N5O2 B2502758 3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2034264-09-8](/img/structure/B2502758.png)
3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one is an organic compound featuring a complex fused ring system. This chemical structure combines a pyrazolopyrazine core with a quinazolinone moiety, reflecting significant potential in various chemical and biological contexts. Given its structural complexity, this compound can be a subject of interest for synthetic chemists and researchers exploring novel bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
Preparation of 3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic synthesis protocols:
Formation of Pyrazolopyrazine Core: Starting with suitable substituted pyrazine derivatives, a series of cyclization reactions under controlled temperature and pH conditions leads to the formation of the dihydropyrazolopyrazine structure.
Addition of the Oxopropyl Side Chain:
Quinazolinone Assembly: The final stage includes a condensation reaction between the intermediate product and an anthranilic acid derivative to form the quinazolinone ring, completed under reflux conditions with acidic or basic catalysts to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, optimization of these synthetic steps involves:
Use of continuous flow reactors to ensure consistent reaction conditions.
Implementation of green chemistry principles to minimize waste and environmental impact.
Automation and real-time monitoring to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation to introduce oxygen functionalities at specific positions on the ring structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Selective reduction of the quinazolinone or pyrazolopyrazine rings can be achieved using hydride donors like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitro groups (NO2).
Major Products Formed
The reactions typically yield derivatives with varied functional groups, enhancing the compound's chemical diversity and potential biological activity.
科学研究应用
3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one has shown promise in:
Chemistry: As a precursor for more complex organic molecules and materials.
Biology: For studying protein-ligand interactions, given its potential to bind to various biological targets.
Medicine: As a scaffold for developing new pharmaceuticals, particularly in anti-cancer and anti-inflammatory research.
Industry: Used in the synthesis of advanced materials, such as polymers with specific electronic properties.
作用机制
The mechanism by which this compound exerts its effects involves:
Molecular Targets: It interacts with specific enzymes or receptors in biological systems, potentially inhibiting or activating them.
Pathways Involved: It may influence signaling pathways associated with cell growth, apoptosis, or inflammation, depending on its interaction with target proteins.
相似化合物的比较
Compared to other quinazolinone and pyrazolopyrazine derivatives, this compound stands out due to:
Structural Complexity: The combination of these two ring systems is relatively rare, providing unique binding properties and reactivity.
Chemical Versatility: Its diverse functional groups make it suitable for various chemical modifications, enhancing its applicability in research and industry.
List of Similar Compounds
4(3H)-Quinazolinone derivatives
6,7-Dihydropyrazolo[1,5-a]pyrazine analogs
Substituted quinazolines and pyrazolopyrazines with similar core structures
属性
IUPAC Name |
3-[3-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16(20-9-10-22-13(11-20)5-7-19-22)6-8-21-12-18-15-4-2-1-3-14(15)17(21)24/h1-5,7,12H,6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTFLAOWJOBUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
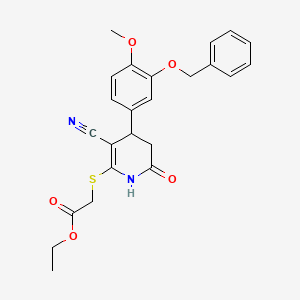
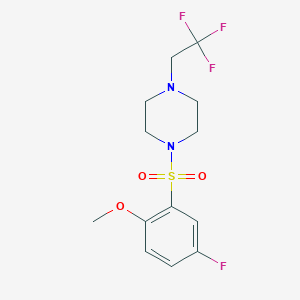
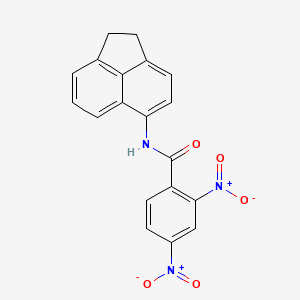
![6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2502681.png)
![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2502682.png)
![N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide](/img/structure/B2502684.png)
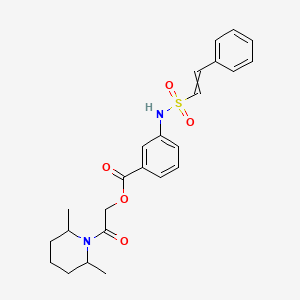
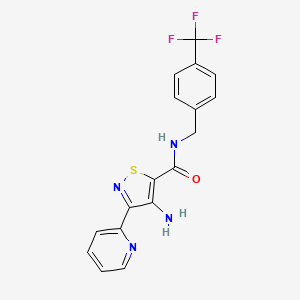
![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/new.no-structure.jpg)
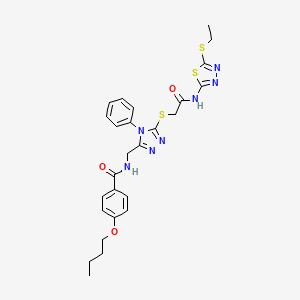
![5-Methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2502691.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2502694.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2502696.png)
![Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2502697.png)
